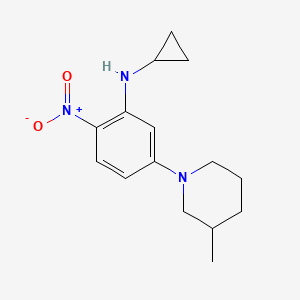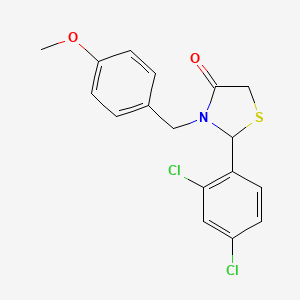![molecular formula C23H26N4O4S B15283861 [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrobenzylidene group, a hydrazono group, a dimethylbicycloheptane core, and a phenylmethanesulfonamide moiety.
Méthodes De Préparation
The synthesis of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized via a Diels-Alder reaction involving a furan and an olefinic dienophile . The nitrobenzylidene hydrazono group is then introduced through a condensation reaction with 4-nitrobenzaldehyde and hydrazine . The final step involves the sulfonamide formation by reacting the intermediate with phenylmethanesulfonyl chloride under basic conditions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide.
Applications De Recherche Scientifique
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazono group can form stable complexes with metal ions, affecting various biochemical pathways. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide include:
Nitrobenzylidenesulfenimines: These compounds also contain a nitrobenzylidene group and have been shown to have high antioxidant and membrane-protective activities.
1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic structures and have been studied for their anticonvulsant, hypoglycemic, and anti-inflammatory potential.
N-(3-phenylbicyclo[2.2.1]hept-2-yl)-N-ethylamine: This compound has a similar bicyclic core and has been synthesized for its potential therapeutic applications.
The uniqueness of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[22
Propriétés
Formule moléculaire |
C23H26N4O4S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
1-[(2E)-7,7-dimethyl-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1-bicyclo[2.2.1]heptanyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H26N4O4S/c1-22(2)18-12-13-23(22,16-32(30,31)26-19-6-4-3-5-7-19)21(14-18)25-24-15-17-8-10-20(11-9-17)27(28)29/h3-11,15,18,26H,12-14,16H2,1-2H3/b24-15+,25-21+ |
Clé InChI |
ARXHPADNWROMPT-GFUUNDCYSA-N |
SMILES isomérique |
CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2)CS(=O)(=O)NC4=CC=CC=C4)C |
SMILES canonique |
CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])C2)CS(=O)(=O)NC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283782.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B15283783.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
![4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline](/img/structure/B15283797.png)
![{2-[(Butylamino)methyl]phenoxy}acetic acid](/img/structure/B15283803.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
![N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283811.png)
![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)
![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)

![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)

